

Application Notes: Industrial Production of Pseudoionone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pseudoionone

Cat. No.: B7769092

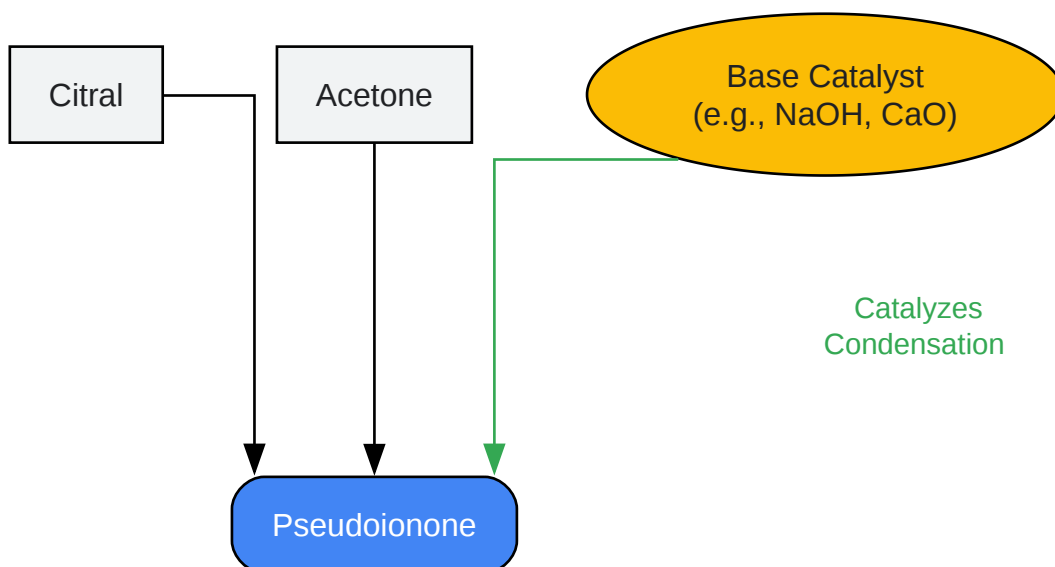
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Introduction

Pseudoionone is a key acyclic ketone intermediate in the fine chemical industry, primarily valued for its role in the synthesis of ionones, which are essential fragrance compounds with a characteristic violet scent.[1][2] Furthermore, **pseudoionone** is a critical precursor for the industrial synthesis of Vitamin A, Vitamin E, and various carotenoids.[3][4][5] The most prevalent industrial method for its production is the base-catalyzed Aldol condensation of citral with acetone.[1][2][6] This document outlines the common industrial synthesis pathways, provides detailed experimental protocols, and summarizes the quantitative data associated with various production methods.

Synthesis Pathway: Aldol Condensation

The commercial synthesis of **pseudoionone** is achieved through the Aldol condensation of citral (a mixture of the E-isomer, geranial, and the Z-isomer, neral) with acetone.[1][6][7] This reaction is typically catalyzed by a base, which deprotonates acetone to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of citral, leading to the formation of an aldol addition product, which subsequently dehydrates to yield **pseudoionone**.



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Caption: Aldol condensation of citral and acetone to form **pseudoionone**.

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Sodium Hydroxide

This method represents a common industrial liquid-phase process utilizing a homogeneous base catalyst.^[3]

Materials:

- Citral (Commercial grade)
- Acetone
- Sodium Hydroxide (NaOH), 41% aqueous solution
- Hydrochloric Acid (HCl), 1% solution
- Distilled Water
- Anhydrous Sodium Sulfate

Procedure:

- **Reaction Setup:** Charge a 2000 mL flask equipped with a mechanical stirrer and a water bath with 722 g of acetone and 27 g of a 41% aqueous sodium hydroxide solution.[\[1\]](#)
- **Reactant Addition:** While stirring at ambient laboratory temperature, slowly add 500 g of citral to the mixture.[\[1\]](#)
- **Reaction:** Heat the mixture to 40°C using the water bath and continue stirring for 1.5 hours.[\[1\]](#)
- **Work-up & Neutralization:** After the reaction period, stop heating and allow the mixture to cool. Separate the lower aqueous layer. Neutralize the remaining organic layer with a 1% hydrochloric acid solution.[\[1\]](#)
- **Washing & Drying:** Wash the neutralized organic layer with distilled water. Subsequently, dry the organic phase over anhydrous sodium sulfate.[\[1\]](#)
- **Purification:** Remove the residual acetone. The crude **pseudoionone** is then purified by rectification (distillation) to yield the final product.[\[1\]](#) The boiling point is typically 119-121°C at 0.4 kPa.[\[1\]](#)

Protocol 2: Heterogeneous Catalysis using a Fixed-Bed Reactor

This modern approach utilizes a solid catalyst to simplify product separation and reduce corrosive waste streams, making the process more environmentally friendly.[\[8\]](#)

Materials:

- Citral
- Acetone
- 1 wt% La₂O₃/CaO catalyst

Procedure:

- Catalyst Preparation: Synthesize the 1 wt% $\text{La}_2\text{O}_3/\text{CaO}$ catalyst via an impregnation method using $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ as the lanthanum precursor and calcium oxide as the active support.[\[8\]](#)
- Reactor Setup: Pack a lab-scale fixed-bed reactor with the prepared $\text{La}_2\text{O}_3/\text{CaO}$ catalyst.[\[8\]](#)
- Reaction Conditions: Introduce a feed mixture of citral and acetone into the reactor. A minimal molar ratio of citral to acetone of 1:4 is recommended to maximize conversion and selectivity while minimizing the self-condensation of acetone.[\[8\]](#)
- Process Execution: Maintain the reactor at a temperature of 130°C and a Weight Hourly Space Velocity (WHSV) of 3 h^{-1} .[\[8\]](#)
- Product Collection: The product stream exiting the reactor is collected.
- Purification: The collected product, containing **pseudoionone**, unreacted starting materials, and minor byproducts, is then subjected to purification, typically via distillation, to isolate pure **pseudoionone**.

Protocol 3: Catalyst-Free High-Pressure/High-Temperature Synthesis

This innovative method avoids the use of a basic catalyst altogether, simplifying purification and eliminating caustic waste.[\[4\]](#)

Materials:

- Citral
- Acetone

Procedure:

- Reactor Setup: Utilize a high-pressure, high-temperature continuous flow reactor.
- Reaction Conditions: Pump a mixture of citral and acetone through the reactor under supercritical conditions. Optimal reported conditions are a temperature of 270°C and a pressure of 21 MPa (210 bar).[\[4\]](#)

- **Residence Time:** The residence time of the reactants in the high-pressure reactor is maintained at approximately 10 minutes.[4]
- **Product Collection:** The output from the reactor is cooled and depressurized.
- **Separation:** After the reaction is complete, the **pseudoionone** is separated from the unreacted acetone and citral.[4] Due to the absence of a catalyst, the aftertreatment process is significantly simplified.[4] The final product is typically purified by distillation.

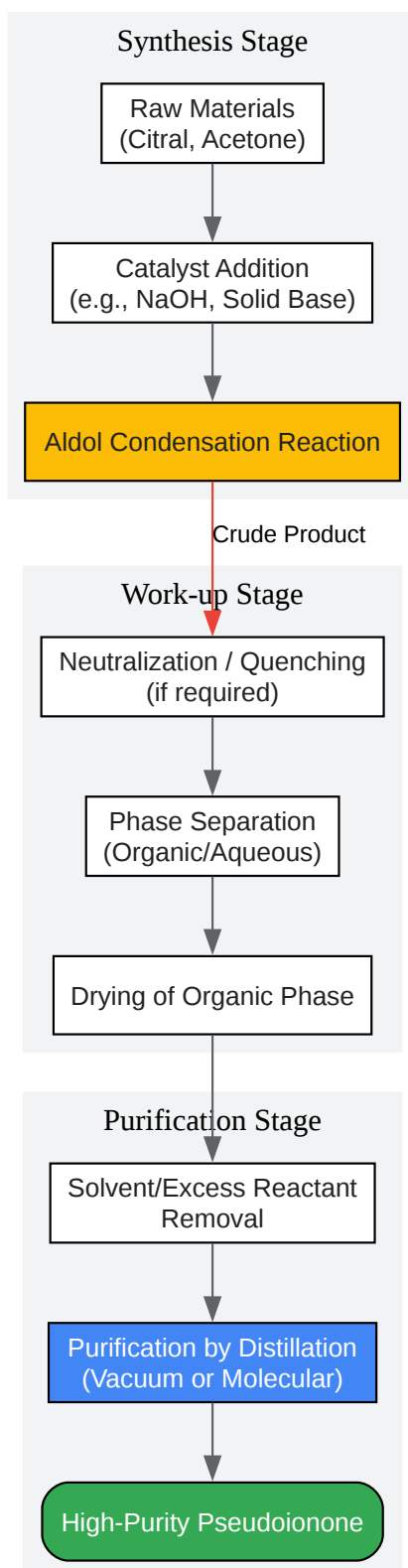
Quantitative Data Summary

The efficiency of **pseudoionone** synthesis is highly dependent on the catalyst and reaction conditions employed. The following table summarizes quantitative data from various reported industrial and lab-scale methods.

Catalyst System	Reactant Ratio (Citral:Acetone)	Temperature (°C)	Pressure	Yield / Conversion	Selectivity	Reference
Sodium Hydroxide (NaOH)	Molar ratio not specified	40	Atmospheric	63.1% Yield	Not specified	[1]
Sodium Hydroxide (NaOH)	Not specified	Not specified	Atmospheric	75-82% Yield	Not specified	[4]
Barium Hydroxide (Ba(OH) ₂)	Not specified	Reflux	Atmospheric	86% Yield	Not specified	[9]
Calcium Oxide (CaO)	Not specified	125	3 atm	~98% Conversion	~70%	[10]
1 wt% La ₂ O ₃ /CaO	1:4 (Molar)	130	Not specified	91% Conversion	90%	[8]
Catalyst-Free	Not specified	270	21 MPa	93.8% Yield	>94% Purity	[4]
Sodium Ethoxide (NaOEt)	1:10 (Molar)	-8 to 0	Atmospheric	70% Yield	Not specified	[11]

Overall Production and Purification Workflow

The industrial production of **pseudoionone** involves several key stages, from the initial reaction to the final purification of the product. While traditional purification involves intermittent vacuum distillation, this method's long heating times can lead to product degradation through oxidation and polymerization.[12] Modern techniques like molecular distillation are employed to overcome these issues.[12]



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Caption: General workflow for the industrial synthesis and purification of **pseudoionone**.

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- To cite this document: BenchChem. [Application Notes: Industrial Production of Pseudoionone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769092#industrial-production-process-of-pseudoionone>]

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